molecular formula C15H18N2O2S B7569135 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B7569135
M. Wt: 290.4 g/mol
InChI Key: KUWUQIVUNGELJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide, commonly known as PTEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PTEC is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of PTEC is not fully understood, but it is believed to act through multiple pathways. PTEC has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis by activating caspase enzymes. In cardiovascular research, PTEC has been found to activate potassium channels and induce vasodilation. In neuroscience research, PTEC has been shown to enhance synaptic plasticity and improve memory.
Biochemical and Physiological Effects:
PTEC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiplatelet effects. PTEC has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. PTEC has also been found to inhibit platelet aggregation and reduce thrombus formation in animal models.

Advantages and Limitations for Lab Experiments

PTEC has several advantages for lab experiments, including its stability, solubility, and low toxicity. PTEC has been shown to be stable under different storage conditions and can be easily dissolved in various solvents. However, PTEC has some limitations, including its high cost and limited availability. PTEC is a relatively new compound, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for PTEC research, including the development of PTEC analogs with improved pharmacological properties, the investigation of PTEC's potential applications in other fields, and the elucidation of its mechanism of action. PTEC analogs with improved pharmacological properties could be developed by modifying the chemical structure of PTEC to enhance its efficacy and reduce its toxicity. The investigation of PTEC's potential applications in other fields, such as infectious diseases and metabolic disorders, could provide new insights into its pharmacological properties. The elucidation of PTEC's mechanism of action could provide a better understanding of its biochemical and physiological effects and could lead to the development of new therapeutic agents.

Synthesis Methods

PTEC can be synthesized using different synthetic methods, including the reaction of 4-(2-bromoethoxy)benzaldehyde with thiourea in the presence of a base, the reaction of 4-(2-bromoethoxy)benzaldehyde with thiosemicarbazide in the presence of a base, and the reaction of 4-(2-bromoethoxy)benzaldehyde with 2-aminothiazole in the presence of a base. These methods have been optimized to obtain high yields of PTEC with good purity.

Scientific Research Applications

PTEC has been widely used in scientific research due to its potential applications in various fields, including cancer research, cardiovascular research, and neuroscience research. PTEC has been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In cardiovascular research, PTEC has been found to exhibit vasodilatory effects and reduce blood pressure in animal models. In neuroscience research, PTEC has been shown to enhance cognitive function and improve memory in animal models.

Properties

IUPAC Name

N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10(2)19-13-6-4-12(5-7-13)11(3)17-15(18)14-8-20-9-16-14/h4-11H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWUQIVUNGELJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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